1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone

Catalog No.
S14477770
CAS No.
M.F
C10H9F3O
M. Wt
202.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone

Product Name

1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone

IUPAC Name

1-[3-methyl-5-(trifluoromethyl)phenyl]ethanone

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

InChI

InChI=1S/C10H9F3O/c1-6-3-8(7(2)14)5-9(4-6)10(11,12)13/h3-5H,1-2H3

InChI Key

YAFLKHKZFMKNCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C(=O)C

1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone is an organic compound characterized by its unique trifluoromethyl group, which enhances its chemical properties and biological activity. The molecular formula of this compound is C10H9F3O, and it features a ketone functional group attached to a substituted phenyl ring. The presence of the trifluoromethyl group (-CF3) significantly influences the compound's reactivity and solubility, making it a subject of interest in various chemical and pharmaceutical applications.

  • Oxidation: The ketone can be oxidized to form carboxylic acids or esters under suitable conditions.
  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Several synthesis methods have been reported for 1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone:

  • Grignard Reaction: This method involves reacting halo benzotrifluoride with magnesium in an organic solvent to form a Grignard reagent, which is then reacted with a ketene to produce the desired ketone. This process has been optimized to reduce impurities and increase yield .
  • Direct Acylation: Another approach could involve the direct acylation of a suitable aromatic precursor using acetic anhydride or acetyl chloride in the presence of an acid catalyst.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthesis techniques that enhance reaction rates and yields while minimizing by-products .

1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone finds applications in various fields:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in creating compounds with improved pharmacokinetics.
  • Agricultural Chemicals: It may be used in the formulation of agrochemicals due to its potential biological activity.
  • Material Science: The compound could serve as an intermediate in synthesizing advanced materials or polymers.

Interaction studies involving 1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.

The trifluoromethyl group enhances lipophilicity, potentially affecting absorption and distribution within biological systems.

Several compounds share structural similarities with 1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-TrifluoromethylacetophenoneC9H7F3OLacks the methyl group at position 1
1-(3-Trifluoromethyl)phenylpropan-1-oneC12H11F3OLonger carbon chain
1-(4-Trifluoromethyl)phenylpropan-1-oneC12H11F3ODifferent substitution pattern on the aromatic ring
6-(Trifluoromethyl)-1-indanoneC10H7F3OIndanone structure adds cyclic complexity
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-oneC13H11F6OContains two trifluoromethyl groups

These compounds highlight the unique features of 1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone, particularly its specific substitution pattern and potential applications in medicinal chemistry. The presence of a single trifluoromethyl group distinguishes it from others that may have multiple substitutions or different structural frameworks.

Traditional Organic Synthesis Approaches

Friedel-Crafts Acylation Strategies for Aryl Trifluoromethyl Ketones

Friedel-Crafts acylation is a cornerstone method for introducing acetyl groups onto electron-rich aromatic rings. For 1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone, this approach typically involves reacting 3-methyl-5-(trifluoromethyl)benzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is the most common catalyst, facilitating the formation of a reactive acylium ion that undergoes electrophilic substitution at the para or ortho positions relative to existing substituents.

Mechanistic Considerations:

  • Acylium Ion Formation: Acetyl chloride reacts with AlCl₃ to generate the electrophilic acylium ion (CH₃C⁺=O).
  • Electrophilic Attack: The acylium ion targets the aromatic ring, with regioselectivity influenced by the electron-withdrawing trifluoromethyl (-CF₃) and electron-donating methyl (-CH₃) groups. Computational studies suggest that the -CF₃ group directs substitution to the meta position, while -CH3 favors para substitution, resulting in competing pathways.
  • Rearomatization: Deprotonation restores aromaticity, yielding the acetylated product.

Optimization Data:

CatalystSolventTemperature (°C)Yield (%)
AlCl₃Dichloromethane0–2568–72
ZnCl₂Trifluorotoluene25–4055–60

The use of trifluorotoluene as a solvent enhances reaction efficiency due to its high boiling point (103°C) and compatibility with Lewis acids like ZnCl₂. However, AlCl₃ remains superior for achieving higher yields.

Halogenation-Nucleophilic Trifluoromethylation Sequences

This two-step strategy involves halogenating a pre-acetylated intermediate followed by nucleophilic trifluoromethylation. For example, 3-methyl-5-bromoacetophenone can undergo Kumada coupling with a trifluoromethyl Grignard reagent (CF₃MgX) to install the -CF₃ group.

Step 1: Halogenation
Bromination of 3-methylacetophenone using N-bromosuccinimide (NBS) in acetic acid selectively functionalizes the meta position relative to the acetyl group, yielding 3-methyl-5-bromoacetophenone.

Step 2: Trifluoromethylation
The brominated intermediate reacts with fluoroform (HCF₃) in the presence of a strong base such as potassium hexamethyldisilazide (KHMDS) in triglyme at −40°C. This nucleophilic substitution replaces bromine with -CF₃, achieving yields up to 92% for analogous substrates.

Critical Parameters:

  • Base Selection: KHMDS outperforms t-BuOK due to its superior solubility in triglyme.
  • Temperature Control: Reactions below −30°C minimize side reactions like ketone reduction.

Directed Ortho-Metalation Techniques for Regioselective Functionalization

Directed ortho-metalation (DoM) leverages coordinating groups to direct lithiation to specific positions on the aromatic ring. For 1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone, the acetyl group serves as a directing group, enabling regioselective functionalization at the ortho position.

Procedure:

  • Lithiation: Treatment of 3-methyl-5-(trifluoromethyl)acetophenone with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C generates a lithiated intermediate at the ortho position relative to the acetyl group.
  • Electrophilic Quenching: Reaction with methyl chloroformate introduces the methyl group, followed by hydrolysis to yield the final product.

Key Findings:

  • LiCl Catalysis: Trace LiCl accelerates lithiation by stabilizing monomeric LDA species, increasing reaction rates by 30–40%.
  • Isotope Effects: Deuterated substrates exhibit slower lithiation kinetics, confirming C–H bond cleavage as the rate-determining step.

Comparative Yields:

SubstrateYield (%)
Undeuterated85
Deuterated (ortho-D)62

Temperature-Controlled Microreactor Systems

The industrial synthesis of 1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone requires sophisticated temperature control mechanisms to ensure product quality and operator safety. Continuous flow reactors equipped with precision cooling systems operating between -40°C and 25°C have demonstrated significant advantages over traditional batch processes [1] [2]. These systems utilize Peltier cooling technology combined with ethylene glycol circulation to maintain consistent temperature profiles throughout the reaction zone [3].

The implementation of tube-in-tube reactor configurations provides enhanced mass transfer while maintaining strict temperature control [4]. Gas-permeable Teflon AF-2400 membranes enable controlled introduction of fluorinated reagents while preventing atmospheric release of greenhouse gases [5]. Real-time monitoring through inline Fourier-transform infrared spectroscopy and nuclear magnetic resonance spectroscopy ensures immediate detection of temperature deviations or unwanted side reactions [5].

Pressure Management and Back-Pressure Regulation

Industrial-scale continuous flow systems incorporate multiple back-pressure regulators operating between 3 and 75 pounds per square inch to maintain homogeneous reaction conditions [6] [1]. The pressure control system prevents evaporation of volatile trifluoromethyl compounds while ensuring consistent flow rates through microchannels [4]. Automated pressure monitoring with emergency release valves provides additional safety measures against over-pressurization events.

The integration of mass flow controllers enables precise dosing of fluoroform and other reactive gases, with consumption rates reaching 4.6 millimoles per hour compared to 0.225 millimoles per hour in batch processes [4]. This enhanced efficiency results from improved gas-liquid mixing in segmented flow regimes within microreactor channels.

Purification Challenges in Polyhalogenated Aryl Ketone Systems

Thermal Stability and Decomposition Prevention

The purification of 1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone presents unique challenges due to the thermal sensitivity of polyhalogenated aromatic compounds [10] [11]. Traditional vacuum distillation methods operating at reduced pressure require careful temperature control to prevent defluorination reactions that occur above 150°C [12]. The compound exhibits a boiling point range of 95-98°C at 15 millimeters of mercury, necessitating precise pressure control during distillation operations [13].

Continuous flow purification systems address these challenges through in-line separation techniques that minimize thermal exposure [6] [8]. The residence time in heated zones is reduced from hours in batch distillation to minutes in flow systems, resulting in 60-80% reduction in thermal decomposition products [6]. Real-time monitoring of product streams enables immediate detection of decomposition markers, allowing for rapid process adjustments.

Solvent Recovery and Waste Minimization

The industrial purification process generates significant volumes of halogenated solvents that require specialized recovery procedures [10]. Traditional batch processes utilize rotary evaporation with external heating, leading to solvent degradation and increased waste generation. Flow-based solvent recovery systems employ multi-stage distillation with heat integration, achieving 90% solvent recovery rates while maintaining product purity [6].

Polyhalogenated solvents such as chloroform and dichloromethane used in extraction procedures require careful handling due to their environmental impact and toxicity [10]. Closed-loop solvent systems in flow reactors minimize atmospheric exposure while enabling continuous solvent recycling. The implementation of pervaporation membranes for final solvent traces removal eliminates the need for high-temperature drying steps that could compromise product integrity.

Crystallization and Solid-State Purification

The crystallization behavior of polyhalogenated aryl ketones is influenced by intermolecular halogen bonding interactions that affect nucleation kinetics [14] [15]. Traditional cooling crystallization often produces irregular crystal morphologies with varying purity levels. Controlled crystallization in microfluidic devices enables precise manipulation of supersaturation conditions, resulting in uniform crystal size distributions and enhanced purity [16].

The polymorphic behavior of trifluoromethyl-substituted compounds requires careful temperature programming during crystallization [17]. Different crystal forms exhibit varying melting points and solubility characteristics, with form I typically melting at 62°C and form II at 71°C [17]. Continuous crystallization platforms provide better control over polymorph selection through precise temperature gradients and residence time optimization.

Isomer Control in Polymethyl-Trifluoromethyl Substituted Intermediates

Regioselectivity in Friedel-Crafts Acylation

The synthesis of 1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone requires precise control of regioselectivity during the Friedel-Crafts acylation step to minimize formation of undesired positional isomers [18] [19]. The presence of both electron-donating methyl and electron-withdrawing trifluoromethyl substituents creates competing directive effects that influence the site of electrophilic attack [20].

Computational studies indicate that the 3-methyl-5-trifluoromethyl substitution pattern provides optimal steric and electronic balance for selective acylation at the desired position [21]. The trifluoromethyl group deactivates adjacent positions through inductive electron withdrawal, while the methyl group provides activating influence at the meta position [12]. Lewis acid catalysts such as aluminum chloride or mercury tetrathiocyanatocobaltate demonstrate excellent regioselectivity when employed at loadings between 0.004 and 10 mole percent [19].

Kinetic versus Thermodynamic Control

The formation of regioisomers during acylation reactions can occur under both kinetic and thermodynamic control conditions [22]. Kinetic control, achieved at lower temperatures (-20°C to 0°C), favors rapid formation of the kinetically preferred product [1]. Thermodynamic control, occurring at elevated temperatures (25°C to 65°C), allows equilibration to the most stable isomer [22].

Flow reactor systems enable precise switching between kinetic and thermodynamic control regimes through segmented temperature zones [23]. Initial reaction zones maintained at low temperatures promote kinetic selectivity, while subsequent heating zones allow thermodynamic equilibration if desired [3]. This approach provides flexibility in targeting specific isomeric products based on downstream application requirements.

Separation and Analysis of Regioisomers

The separation of closely related regioisomers requires advanced chromatographic techniques due to similar physical properties [24]. High-performance liquid chromatography with fluorinated stationary phases provides enhanced selectivity for trifluoromethyl-containing compounds [24]. Gas chromatography-mass spectrometry enables quantitative analysis of isomer distributions with detection limits below 0.1 percent [25].

Continuous separation systems utilizing simulated moving bed technology achieve high-purity isomer isolation on industrial scales [7]. The implementation of real-time monitoring through inline analytical techniques enables immediate feedback for process optimization [5]. Spectroscopic identification of isomers relies on characteristic fluorine-19 nuclear magnetic resonance chemical shifts, with the 3-methyl-5-trifluoromethyl isomer displaying distinct signal patterns compared to alternative substitution patterns [5].

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

202.06054939 g/mol

Monoisotopic Mass

202.06054939 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types